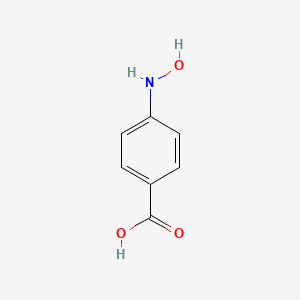

4-(Hydroxyamino)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-(Hydroxyamino)benzoic acid involves several methods, including reductive amination and condensation reactions. One common approach is the reductive amination of p-aminobenzoic acid (PABA) with an aldehyde or ketone containing a hydroxyl group. For instance, the reaction between PABA and salicylaldehyde using sodium cyanoborohydride in methanol yields this compound .

Scientific Research Applications

Organometallic Compounds and Cytotoxicity

The preparation of ligands related to 4-(hydroxyamino)benzoic acid and their application in synthesizing organoruthenium and -osmium complexes have been studied. These compounds, however, did not exhibit antiproliferative activity in human carcinoma cells, contrasting with other metal complexes of aspirin derivatives that showed anticancer activity (Ashraf et al., 2017).

Defence Chemicals in the Gramineae

Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which are structurally related to this compound, play a significant role in the defense of cereals against pests and diseases. They are involved in the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).

Glutamate Carboxypeptidase II Inhibitor for Neuropathic Pain

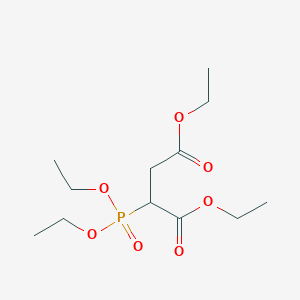

4-Carboxy-α-[3-(hydroxyamino)-3-oxopropyl]-benzenepropanoic acid, a hydroxamate-based inhibitor of glutamate carboxypeptidase II, shows potential in neuropathic pain treatment. Prodrugs have been developed to improve its oral pharmacokinetics, showing analgesic efficacy in rat models of neuropathic pain (Rais et al., 2017).

Vapour Pressures and Thermodynamics

The vapor pressures and thermodynamic properties of para-substituted benzoic acids, including 4-hydroxybenzoic acid, have been studied. These properties are essential for understanding the stability and behavior of these compounds under various conditions (Monte et al., 2010).

Biosensor Development

Development of biosensors for detecting benzoic acid derivatives, including 4-hydroxybenzoic acid, in genetically modified yeast strains has been explored. These biosensors are effective in high-throughput screening for metabolic engineering of benzoic acid derivatives (Castaño-Cerezo et al., 2020).

Molecularly Imprinted Polymers for Environmental Contaminants

Molecularly imprinted polymers using ionic liquids and graphene oxide composites have been designed for removing 4-hydroxy benzoic acid, a metabolite of Paraben, from the environment. These composites demonstrate efficiency in controlling the harmful effects of emerging contaminants (Das et al., 2021).

properties

IUPAC Name |

4-(hydroxyamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKJLVJUJMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157610 | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13252-71-6 | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13252-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

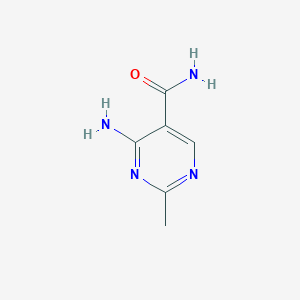

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

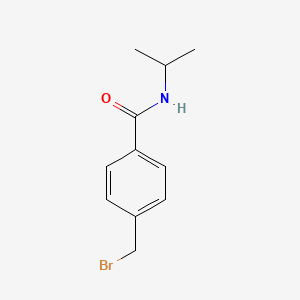

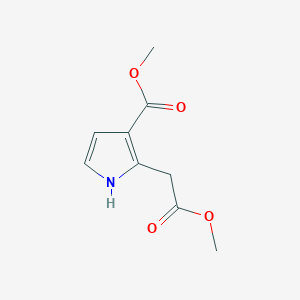

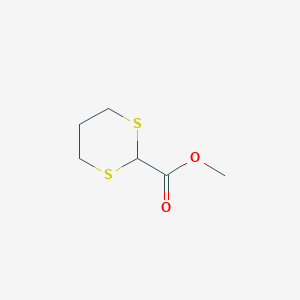

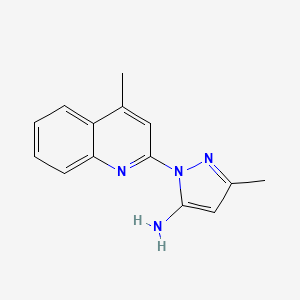

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyltetrazolo[1,5-a]quinoline](/img/structure/B1617445.png)

![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)

![6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1617453.png)

![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)

![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)